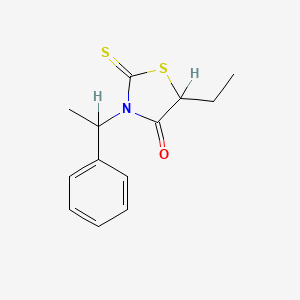
5-Ethyl-3-(alpha-methylbenzyl)rhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-(alpha-methylbenzyl)rhodanine is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon. Rhodanine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties .
Méthodes De Préparation
The synthesis of 5-Ethyl-3-(alpha-methylbenzyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by heating a mixture of rhodanine and an appropriate aldehyde in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa). The reaction can be facilitated using microwave dielectric heating, which enhances the yield and reduces the reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Ethyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Ethyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce S-phase arrest and affect DNA replication in cancer cells. The compound activates apoptosis pathways, leading to programmed cell death . Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes and inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
5-Ethyl-3-(alpha-methylbenzyl)rhodanine can be compared with other rhodanine derivatives such as:
5-Benzylidene-3-ethyl-rhodanine: Known for its anticancer activity by causing S-phase arrest in leukemic cells.
Rhodanine-3-acetic acid: Used as an antidiabetic agent and marketed in Japan for treating diabetic complications.
5-Arylmethylidenerhodanines: These compounds exhibit a broad range of biological activities, including antimicrobial and antiviral properties.
Propriétés
Numéro CAS |
23538-10-5 |
|---|---|
Formule moléculaire |
C13H15NOS2 |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
5-ethyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15NOS2/c1-3-11-12(15)14(13(16)17-11)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
Clé InChI |
ZFHWEHVYFFJLBE-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



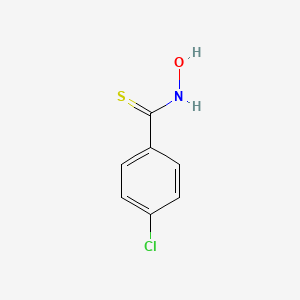
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
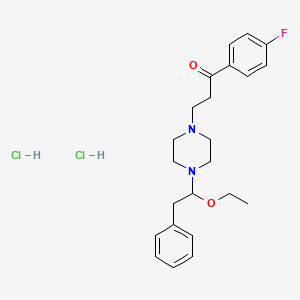
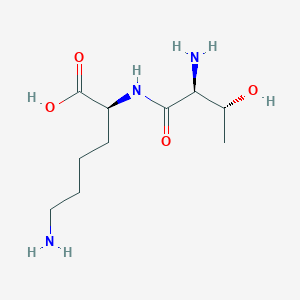

![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
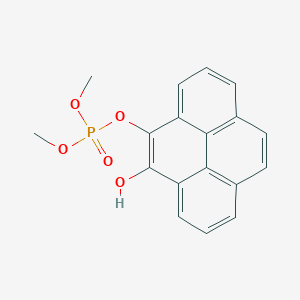
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
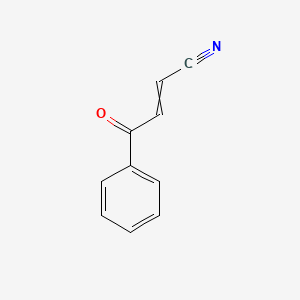
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
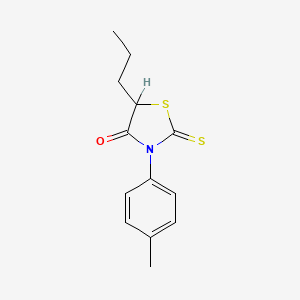

![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
